molecular formula C24H15BrN4O B5328324 2-({4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}methyl)benzonitrile

2-({4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}methyl)benzonitrile

Cat. No.: B5328324
M. Wt: 455.3 g/mol
InChI Key: LELINJTZLITRKP-ODLFYWEKSA-N
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Description

2-({4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}methyl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety, a cyano group, and a bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}methyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Introduction of the cyano group: This step often involves the use of a cyanation reagent such as potassium cyanide (KCN) or sodium cyanide (NaCN) under basic conditions.

    Coupling reactions: The final step involves coupling the benzimidazole derivative with a bromophenoxy compound, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.

    Substitution: NaOCH3, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

2-({4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, and antiviral activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-({4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}methyl)benzonitrile involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Proteins, enzymes, and nucleic acids.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}methyl)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications across multiple fields, making it a versatile compound for scientific research and industrial use.

Properties

IUPAC Name

2-[[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15BrN4O/c25-20-12-16(9-10-23(20)30-15-18-6-2-1-5-17(18)13-26)11-19(14-27)24-28-21-7-3-4-8-22(21)29-24/h1-12H,15H2,(H,28,29)/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELINJTZLITRKP-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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